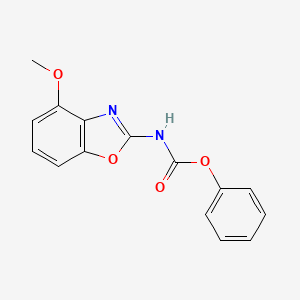
phenyl N-(4-methoxy-1,3-benzoxazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(4-methoxy-1,3-benzoxazol-2-yl)carbamate is a chemical compound belonging to the class of benzoxazole derivatives Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(4-methoxy-1,3-benzoxazol-2-yl)carbamate typically involves the reaction of 4-methoxy-1,3-benzoxazol-2-amine with phenyl isocyanate. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures (60-80°C) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume of reagents and solvents. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(4-methoxy-1,3-benzoxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out to replace the phenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which phenyl N-(4-methoxy-1,3-benzoxazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Phenyl N-(4-methoxy-1,3-benzoxazol-2-yl)carbamate is compared with other similar benzoxazole derivatives, such as:
1,3-Benzoxazole: A simpler benzoxazole derivative without substituents.
N-(4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl)-2-methoxy-3-methylbenzamide: A structurally related compound with different substituents.
Uniqueness: this compound is unique due to its specific substituents and the resulting biological and chemical properties
Properties
Molecular Formula |
C15H12N2O4 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
phenyl N-(4-methoxy-1,3-benzoxazol-2-yl)carbamate |
InChI |
InChI=1S/C15H12N2O4/c1-19-11-8-5-9-12-13(11)16-14(21-12)17-15(18)20-10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |
InChI Key |
MJDBSLYPPIAYHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(O2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















